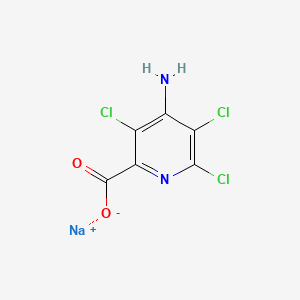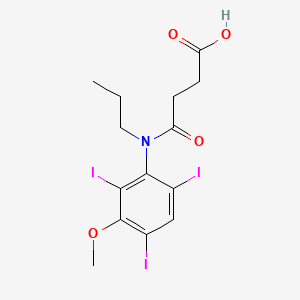![molecular formula C6H11NO2 B14661568 N-[(Prop-2-en-1-yl)oxy]propanamide CAS No. 42832-41-7](/img/structure/B14661568.png)
N-[(Prop-2-en-1-yl)oxy]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propionyl-O-allyl-hydroxylamin is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are used in various chemical transformations. N-Propionyl-O-allyl-hydroxylamin is characterized by the presence of a propionyl group attached to the nitrogen atom and an allyl group attached to the oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Propionyl-O-allyl-hydroxylamin typically involves the O-alkylation of hydroxylamines. One common method is the reaction of hydroxylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield N-Propionyl-O-allyl-hydroxylamin.
Industrial Production Methods
Industrial production of N-Propionyl-O-allyl-hydroxylamin can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Propionyl-O-allyl-hydroxylamin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Propionyl-O-allyl-hydroxylamin has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Propionyl-O-allyl-hydroxylamin involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of the propionyl and allyl groups enhances its binding affinity and specificity towards certain enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- N-Propionyl-O-methyl-hydroxylamin
- N-Propionyl-O-ethyl-hydroxylamin
- N-Propionyl-O-benzyl-hydroxylamin
Uniqueness
N-Propionyl-O-allyl-hydroxylamin is unique due to the presence of the allyl group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications where selective inhibition of enzymes is required.
Propiedades
Número CAS |
42832-41-7 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
N-prop-2-enoxypropanamide |
InChI |
InChI=1S/C6H11NO2/c1-3-5-9-7-6(8)4-2/h3H,1,4-5H2,2H3,(H,7,8) |
Clave InChI |
OASPBCCTQXPUAW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NOCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
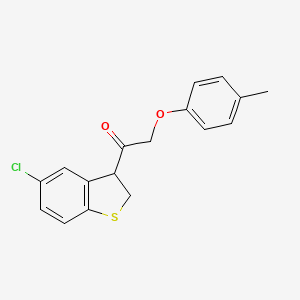

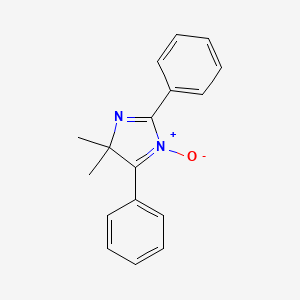
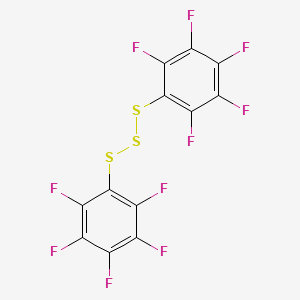
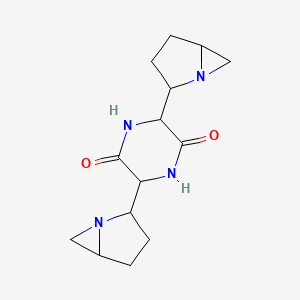
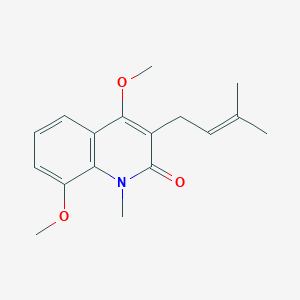
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
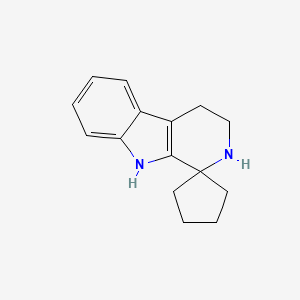

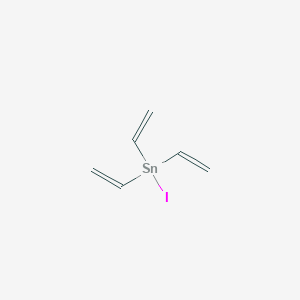
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
